molecular formula C21H24N4O3 B2976932 (Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid CAS No. 900011-34-9

(Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid

Cat. No.: B2976932
CAS No.: 900011-34-9
M. Wt: 380.448
InChI Key: ARBNKZFKGXIRPO-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid, also known as ODAP, is a non-proteinogenic amino acid derivative that has been extensively studied in scientific research. ODAP is a synthetic compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of (Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to activate antioxidant pathways that protect neurons from oxidative stress. Additionally, this compound has been shown to act as a ligand for G protein-coupled receptors and modulate signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to activate antioxidant pathways and protect neurons from oxidative stress. Additionally, this compound has been shown to modulate signaling pathways through its interaction with G protein-coupled receptors.

Advantages and Limitations for Lab Experiments

(Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. This compound is a non-proteinogenic amino acid derivative that may not accurately represent the behavior of natural amino acids in biological systems. Additionally, this compound has not been extensively studied in vivo and its safety profile is not fully understood.

Future Directions

There are several future directions for research on (Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid. One direction is to further study the mechanism of action of this compound and its interaction with G protein-coupled receptors. Another direction is to study the in vivo efficacy and safety of this compound as a potential anticancer and neuroprotective agent. Additionally, this compound can be modified to improve its pharmacokinetic properties and increase its specificity for certain receptors.

Synthesis Methods

(Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid is synthesized through a multi-step process that involves the reaction of p-nitrobenzene diazonium salt with 4-aminobenzophenone to form a diazo compound. The diazo compound is then coupled with piperidine and subsequently reduced to form this compound. The final product is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

(Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its potential use as an anticancer agent and has shown promising results in vitro. This compound has also been studied for its potential use as a neuroprotective agent and has shown to have antioxidant properties that protect neurons from oxidative stress. Additionally, this compound has been studied for its potential use as a ligand for G protein-coupled receptors and has shown to have high affinity for certain receptors.

Properties

IUPAC Name

4-oxo-4-(4-phenyldiazenylanilino)-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-20(15-19(21(27)28)25-13-5-2-6-14-25)22-16-9-11-18(12-10-16)24-23-17-7-3-1-4-8-17/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,22,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBNKZFKGXIRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037663
Record name 1-Piperidineacetic acid, .alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900011-34-9
Record name 1-Piperidineacetic acid, .alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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